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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085 Get Quote

Introduction
3-(3-Fluorophenoxy)azetidine is a heterocyclic compound of significant interest to

researchers in drug discovery and development. Its unique structural motif, combining a

strained azetidine ring with a fluorinated aromatic moiety, presents a compelling scaffold for the

design of novel therapeutic agents. The azetidine core can impart conformational rigidity and

improve physicochemical properties, while the fluorophenoxy group can modulate target

binding and metabolic stability.[1] Accurate structural elucidation and characterization are

paramount for any downstream application. This guide provides a comprehensive overview of

the predicted spectroscopic data for 3-(3-Fluorophenoxy)azetidine, offering a foundational

dataset for its identification and analysis.

Due to the limited availability of experimentally derived public data, this document leverages

high-fidelity computational prediction tools to generate ¹H NMR, ¹³C NMR, Mass Spectrometry

(MS), and Infrared (IR) spectroscopic data. These predictions are coupled with detailed, field-

proven experimental protocols to provide a holistic and practical resource for scientists.

Molecular Structure and Properties
A thorough understanding of the molecule's basic properties is the first step in its analysis.

Molecular Formula: C₉H₁₀FNO[2]

Molecular Weight: 167.18 g/mol [2]
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CAS Number: 106860-03-1[2]

Predicted XlogP: 1.4[3]

The structure, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of 3-(3-Fluorophenoxy)azetidine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule.

The predicted ¹H NMR spectrum provides insights into the chemical environment, connectivity,

and stereochemistry of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom #
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Assignment

H3 4.95 quintet 5.5 CH-O

H7, H9, H10,

H11
7.28 - 6.75 multiplet - Ar-H

H2, H4 4.20 triplet 8.0 CH₂-N (axial)

H2, H4 3.85 multiplet -
CH₂-N

(equatorial)

H-N 2.50 broad singlet - N-H

Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(3-Fluorophenoxy)azetidine shows distinct signals

corresponding to the aromatic, azetidine ring, and amine protons.
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Aromatic Region (δ 7.28 - 6.75 ppm): The four protons on the fluorophenoxy ring are

expected to appear as a complex multiplet. The electron-withdrawing fluorine atom and the

ether linkage influence their chemical shifts, leading to a spread-out pattern.

Azetidine Methine Proton (δ 4.95 ppm): The proton at the C3 position (H3), being attached to

a carbon bearing an electronegative oxygen atom, is significantly deshielded. It is predicted

to be a quintet due to coupling with the four adjacent protons on C2 and C4.

Azetidine Methylene Protons (δ 4.20 and 3.85 ppm): The four protons on C2 and C4 are

diastereotopic and are expected to show distinct signals. They are coupled to each other and

to the H3 proton, resulting in complex multiplets. The predicted triplet at 4.20 ppm likely

represents the two axial protons, while the multiplet at 3.85 ppm corresponds to the two

equatorial protons.

Amine Proton (δ 2.50 ppm): The N-H proton typically appears as a broad singlet and its

chemical shift can be highly variable depending on concentration and solvent.

Protocol for ¹H NMR Data Acquisition
This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a

small organic molecule.

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of sample
in ~0.6 mL of deuterated

solvent (e.g., CDCl₃).

Add internal standard
(e.g., TMS).

Transfer solution to a
clean, dry 5 mm NMR tube.

Insert sample into the
NMR spectrometer.

Transfer Lock on the deuterium signal
of the solvent.

Shim the magnetic field
for optimal homogeneity.

Acquire the spectrum using
a standard pulse sequence.

Apply Fourier Transform
to the FID.

Raw Data (FID) Phase correct the
spectrum.

Calibrate the chemical shift
scale to the internal standard. Integrate the signals. AnalysisFinal Spectrum

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectroscopy.

Step-by-Step Methodology:

Sample Preparation:
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Accurately weigh 5-10 mg of 3-(3-Fluorophenoxy)azetidine.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.[4]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-

5 cm.[5]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve high resolution. This is a

critical step for obtaining sharp spectral lines.[5]

Set the acquisition parameters. For a standard ¹H NMR spectrum, a 90° pulse width, a

spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds are typical.[6]

Acquire the Free Induction Decay (FID) data. The number of scans can be increased to

improve the signal-to-noise ratio for dilute samples.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-

domain spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Integrate the area under each peak to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule. Each unique

carbon atom in the structure will typically give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom #

Predicted Chemical Shift
(δ, ppm)

Assignment

C9 163.5 (d, ¹JCF = 245 Hz) C-F

C6 158.0 C-O

C8 130.5 Ar-CH

C11 110.0 Ar-CH

C7 106.0 (d, ²JCF = 22 Hz) Ar-CH

C10 103.0 (d, ²JCF = 25 Hz) Ar-CH

C3 68.0 CH-O

C2, C4 52.5 CH₂-N

Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing a total of

seven distinct carbon signals (C2 and C4 are equivalent by symmetry).

Aromatic Carbons (δ 103.0 - 163.5 ppm): The six aromatic carbons appear in the downfield

region. The carbon directly attached to the fluorine (C9) is predicted to be a doublet with a

large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz. The

carbons ortho and para to the fluorine will also exhibit smaller carbon-fluorine couplings. The

carbon attached to the ether oxygen (C6) is also significantly deshielded.
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Azetidine Methine Carbon (δ 68.0 ppm): The C3 carbon, bonded to the electronegative

oxygen, is found in the aliphatic region but is shifted downfield.

Azetidine Methylene Carbons (δ 52.5 ppm): The equivalent C2 and C4 carbons of the

azetidine ring are shielded relative to C3 and appear further upfield.

Protocol for ¹³C NMR Data Acquisition
This protocol describes a standard method for obtaining a proton-decoupled ¹³C NMR

spectrum.

Sample Preparation Data Acquisition Data Processing

Prepare a more concentrated
sample (20-50 mg in 0.6 mL

of deuterated solvent).

Insert sample, lock, and shim
(as per ¹H NMR protocol).

Transfer Tune the probe for the
¹³C frequency.

Acquire the spectrum using a
proton-decoupled pulse sequence

(e.g., zgpg30).

Apply Fourier Transform
with line broadening (1-2 Hz).

Raw Data (FID) Phase correct and calibrate
the spectrum. AnalysisFinal Spectrum

Click to download full resolution via product page

Caption: Workflow for ¹³C NMR Spectroscopy.

Step-by-Step Methodology:

Sample Preparation:

Due to the low natural abundance of ¹³C, a more concentrated sample is required

compared to ¹H NMR. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.[7]

Instrument Setup and Data Acquisition:

Follow the same procedure for sample insertion, locking, and shimming as for ¹H NMR.

Tune the NMR probe to the ¹³C frequency to ensure maximum signal reception.

Set the acquisition parameters. A standard ¹³C experiment uses a 30-45° pulse angle, a

spectral width of about 220 ppm, and a relaxation delay of 2-5 seconds.[7] A proton-
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decoupling sequence is applied during acquisition to collapse C-H couplings, resulting in a

spectrum with single lines for each carbon.[8]

Acquire the data. A significantly larger number of scans (e.g., several hundred to

thousands) is typically required to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply an exponential multiplication with a line broadening of 1-2 Hz to the FID before

Fourier transformation to improve the signal-to-noise ratio.[7]

Phase correct and calibrate the spectrum using the solvent signal or an internal standard.

Assign the chemical shifts to the corresponding carbon atoms.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and can provide

information about the structure through fragmentation analysis.

Predicted Mass Spectrometry Data
Ion Predicted m/z

[M]⁺• 167.0746

[M+H]⁺ 168.0825

[M+Na]⁺ 190.0644

Data predicted for high-resolution mass spectrometry.[3][9]

Interpretation of Predicted Mass Spectrum
Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 167.0746,

corresponding to the exact mass of the molecule.

Protonated Molecule ([M+H]⁺): Under soft ionization conditions like Electrospray Ionization

(ESI), the most abundant peak is often the protonated molecule at an m/z of 168.0825.
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Sodium Adduct ([M+Na]⁺): The formation of a sodium adduct is also common in ESI-MS,

which would give a peak at an m/z of 190.0644.

Fragmentation: Upon fragmentation, cleavage of the ether bond or fragmentation of the

azetidine ring are plausible pathways. Key fragments could include the fluorophenoxy cation

(m/z 111.0) and the azetidin-3-yl cation (m/z 56.0).

Protocol for Mass Spectrometry Data Acquisition (ESI-
MS)
This protocol outlines a general procedure for analyzing a small molecule using ESI-MS.

Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution
(1-10 µg/mL) of the sample

in a suitable solvent
(e.g., methanol or acetonitrile).

Infuse the sample solution
into the ESI source via a

syringe pump or LC system.

Infusion
Optimize source parameters

(e.g., capillary voltage,
gas flow, temperature).

Acquire the mass spectrum
in the desired mass range.

Identify the molecular ion
and common adducts.

Raw Spectrum
If fragmentation data is acquired

(MS/MS), analyze the
fragment ions.

Structure ConfirmationInterpreted Data

Click to download full resolution via product page

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI,

such as methanol, acetonitrile, or a mixture with water.[10] A small amount of formic acid

or ammonium acetate can be added to promote ionization.

Data Acquisition:

Introduce the sample into the mass spectrometer's ESI source using direct infusion via a

syringe pump or through a liquid chromatography (LC) system.
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Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature, to achieve a stable and strong signal.

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500). Data can be

acquired in both positive and negative ion modes to observe different ionic species.

Data Analysis:

Examine the resulting spectrum for the molecular ion peak and common adducts ([M+H]⁺,

[M+Na]⁺, etc.) to confirm the molecular weight of the compound.[9]

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. It is an excellent technique for identifying the functional

groups present.

Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

3350 (broad) N-H stretch Secondary amine

3100-3000 C-H stretch Aromatic

2960-2850 C-H stretch Aliphatic (azetidine)

1600, 1490 C=C stretch Aromatic ring

1250 C-F stretch Aryl-F

1230 C-O stretch Aryl ether (asymmetric)

1150 C-N stretch Aliphatic amine

880, 780 C-H bend Aromatic (out-of-plane)

Interpretation of the Predicted IR Spectrum
The predicted IR spectrum of 3-(3-Fluorophenoxy)azetidine is expected to show

characteristic absorption bands for its key functional groups.

N-H Stretch (3350 cm⁻¹): A broad absorption band is expected in this region, characteristic of

the N-H stretching vibration of the secondary amine in the azetidine ring.

C-H Stretches (3100-2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are indicative of

aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H

stretches of the azetidine ring.

Aromatic C=C Stretches (1600, 1490 cm⁻¹): Two or more sharp bands in this region are

characteristic of the carbon-carbon double bond stretching vibrations within the benzene

ring.

C-O and C-F Stretches (1250-1230 cm⁻¹): Strong absorption bands are expected in the

fingerprint region corresponding to the asymmetric C-O stretching of the aryl ether and the

C-F stretching vibration.
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C-N Stretch (1150 cm⁻¹): The stretching vibration of the C-N bond in the azetidine ring is

also expected in the fingerprint region.

Protocol for Infrared (IR) Spectroscopy (Thin Film
Method)
This protocol describes a common and simple method for preparing a solid sample for IR

analysis.

Sample Preparation
Data Acquisition Data Analysis

Dissolve a small amount
of solid sample in a few

drops of a volatile solvent
(e.g., acetone).

Apply a drop of the solution
to a salt plate (e.g., NaCl).

Allow the solvent to
evaporate completely.

Place the salt plate in the
spectrometer's sample holder.

Transfer Acquire a background spectrum
of the empty instrument. Acquire the sample spectrum. The instrument automatically

subtracts the background.
Raw Spectrum

Identify characteristic
absorption bands and assign

them to functional groups.
Functional Group IDInterpreted Data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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